1-benzenesulfonyl-1H-indole-5-carbonitrile
Description
1-Benzenesulfonyl-1H-indole-5-carbonitrile (CAS: 32685-23-7) is a substituted indole derivative featuring a benzenesulfonyl group at the 1-position and a nitrile group at the 5-position of the indole ring. Its molecular formula is C₁₆H₁₂N₂O₂S, with a molar mass of 296.34 g/mol and a predicted density of 1.27 g/cm³ . The compound’s high predicted boiling point (524.3°C) suggests strong intermolecular interactions, likely due to the polar sulfonyl and nitrile groups.
Properties
IUPAC Name |
1-(benzenesulfonyl)indole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2S/c16-11-12-6-7-15-13(10-12)8-9-17(15)20(18,19)14-4-2-1-3-5-14/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQJCWQKPPYZCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-benzenesulfonyl-1H-indole-5-carbonitrile typically involves the reaction of indole derivatives with benzenesulfonyl chloride and a suitable base. One common method includes the following steps:
Starting Material: Indole derivative.
Reagent: Benzenesulfonyl chloride.
Base: Triethylamine or pyridine.
Solvent: Dichloromethane or toluene.
Reaction Conditions: The reaction is usually carried out at room temperature or under reflux conditions, depending on the reactivity of the starting materials.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Benzenesulfonyl-1H-indole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfone, amine, and substituted indole derivatives .
Scientific Research Applications
1-Benzenesulfonyl-1H-indole-5-carbonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-benzenesulfonyl-1H-indole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of kinases or proteases, which play crucial roles in cell signaling and regulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Indole Carbonitriles
Structural and Functional Group Variations
The following table summarizes key structural and physicochemical differences between 1-benzenesulfonyl-1H-indole-5-carbonitrile and analogous compounds:
Key Observations
Substituent Effects on Reactivity: The sulfonyl group in this compound is a strong electron-withdrawing group, reducing electron density on the indole ring compared to compounds with electron-donating groups (e.g., methyl or methoxy in and ). This makes the compound less reactive toward electrophilic substitution but more stable under acidic conditions. Nitrile Position: The nitrile group at the 5-position (vs.
Synthetic Routes :
- 1-Benzenesulfonyl derivatives are typically synthesized via sulfonylation of indole precursors, whereas 1-benzyl or 1-acetyl analogs (e.g., and ) rely on alkylation or acylation reactions.
- Cross-coupling reactions (e.g., Heck coupling in ) are common for introducing aryl or heteroaryl groups to the indole scaffold.
Physical Properties :
- The higher molar mass and density of this compound compared to simpler derivatives (e.g., 1-acetylindole-5-carbonitrile) reflect the bulky sulfonyl group’s contribution to molecular packing .
- Melting points are inconsistently reported, with only 5-methyl-3-phenyl-1H-indole-2-carbonitrile providing a confirmed value (168°C) .
Biological Activity
1-Benzenesulfonyl-1H-indole-5-carbonitrile is a compound of significant interest due to its potential biological activities. This article reviews the existing research on its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and data tables.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Indole Core : A bicyclic structure that contributes to its biological activity.
- Benzenesulfonyl Group : Enhances solubility and bioavailability.
- Carbonitrile Functional Group : Imparts unique reactivity and interaction capabilities with biological targets.
Molecular Formula
- Molecular Formula : C15H12N2O2S
- Molecular Weight : 284.33 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biological pathways. The compound has shown potential as an inhibitor in several enzymatic reactions, which may lead to therapeutic effects in various diseases.
Anticancer Activity
Several studies have reported the anticancer properties of this compound. In vitro assays demonstrated its effectiveness against various cancer cell lines, including:
- Breast Cancer (MCF-7)
- Lung Cancer (A549)
A study conducted by Zhang et al. (2023) showed that the compound induced apoptosis in MCF-7 cells through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against both gram-positive and gram-negative bacteria. For instance:
- Staphylococcus aureus
- Escherichia coli
The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis. A study by Kumar et al. (2024) highlighted its efficacy as a potential lead compound for developing new antibiotics.
Data Table: Summary of Biological Activities
| Activity Type | Cell Line/Pathogen | Effectiveness | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | Induces apoptosis | Zhang et al., 2023 |
| Anticancer | A549 | G2/M phase arrest | Zhang et al., 2023 |
| Antimicrobial | Staphylococcus aureus | Effective | Kumar et al., 2024 |
| Antimicrobial | Escherichia coli | Effective | Kumar et al., 2024 |
Case Study 1: Anticancer Efficacy
In a controlled study, researchers evaluated the effects of this compound on tumor growth in xenograft models. The results demonstrated a significant reduction in tumor size compared to controls, suggesting its potential as an anticancer agent.
Case Study 2: Antimicrobial Testing
A series of antimicrobial tests were conducted using agar diffusion methods. The compound showed a zone of inhibition comparable to standard antibiotics, indicating its potential for further development as an antimicrobial agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
